3-Epiaphidicolin

Description

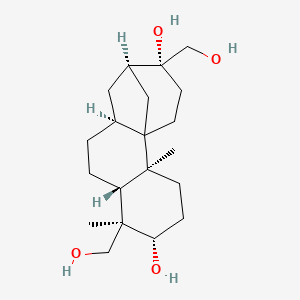

3-Epiaphidicolin is a tetracyclic diterpenoid derivative of aphidicolin, a natural fungal metabolite known for its inhibitory activity against eukaryotic DNA polymerase α (Pol α) . Structurally, it differs from aphidicolin by the stereochemical inversion of the hydroxyl group at the C3 position (3β-OH instead of 3α-OH in aphidicolin). This subtle modification significantly impacts its molecular interactions with Pol α, altering its steric and hydrogen-bonding properties .

Propriétés

Numéro CAS |

52645-92-8 |

|---|---|

Formule moléculaire |

C20H34O4 |

Poids moléculaire |

338.5 g/mol |

Nom IUPAC |

(2S,5S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol |

InChI |

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18-,19?,20-/m0/s1 |

Clé InChI |

NOFOAYPPHIUXJR-ZJBZKFICSA-N |

SMILES |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |

SMILES isomérique |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)(C)CO)O |

SMILES canonique |

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O |

Autres numéros CAS |

52645-92-8 |

Synonymes |

Aphidicolin Aphidicolin, (3-S-(3alpha,4beta,4abeta,6aalpha,8alpha,9alpha,11aalpha,11balpha))-Isomer ICI 69653 ICI-69653 ICI69653 NSC 234714 NSC 351140 NSC-234714 NSC-351140 NSC234714 NSC351140 |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Structural Differences and Binding Interactions

Key structural analogs include aphidicolin , 15-ene-16-deoxy-aphidicolin , and 3-Epiaphidicolin . The table below summarizes their critical structural and functional distinctions:

Key Findings :

- The 3β-OH group in this compound creates steric hindrance with the C6 and O6 atoms of the DNA template guanine, reducing its binding efficiency compared to aphidicolin .

- Loss of the hydrogen bond between O17 and Tyr865 (observed in aphidicolin) further diminishes inhibitory activity in this compound .

Functional Efficacy in DNA Replication Inhibition

- Aphidicolin : Exhibits strong inhibition by fitting snugly into Pol α’s active site, stabilizing a closed conformation of the enzyme .

- This compound : Reduced potency due to suboptimal positioning caused by C3 stereochemistry. Computational models suggest a 10-fold lower affinity compared to aphidicolin .

- 15-ene-16-deoxy derivative : Reduced activity from altered O17 interactions, though less severe than this compound .

Comparative Pharmacological Profiles

Research Implications and Gaps

- Structural Optimization : Modifying the C3 configuration or introducing substitutions at C16 (as in 15-ene-16-deoxy derivatives) could balance steric and electronic effects for improved efficacy .

- Clinical Relevance: No comparative safety or efficacy trials exist for this compound, underscoring the need for rigorous pharmacokinetic and toxicological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.